molecular formula C12H8I2 B403855 3,5-Diiodo-1,2-dihydroacenaphthylene

3,5-Diiodo-1,2-dihydroacenaphthylene

Cat. No.: B403855
M. Wt: 406g/mol
InChI Key: NZAFVKRABXFENG-UHFFFAOYSA-N
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Description

3,5-Diiodo-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon derivative featuring iodine substituents at the 3- and 5-positions of the acenaphthylene scaffold. This compound belongs to the class of dihalogenated 1,2-dihydroacenaphthylenes, which are pivotal intermediates in organic synthesis, particularly for constructing nanographenes and functionalized aromatic systems. The incorporation of iodine, a heavy halogen, confers distinct electronic and steric properties, influencing reactivity and applications in cross-coupling reactions.

Properties

Molecular Formula

C12H8I2

Molecular Weight

406g/mol

IUPAC Name

3,5-diiodo-1,2-dihydroacenaphthylene

InChI

InChI=1S/C12H8I2/c13-10-6-11(14)9-5-4-7-2-1-3-8(10)12(7)9/h1-3,6H,4-5H2

InChI Key

NZAFVKRABXFENG-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C3=CC=CC1=C23)I)I

Canonical SMILES

C1CC2=C(C=C(C3=CC=CC1=C23)I)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical Properties

Property 3,5-Diiodo-1,2-dihydroacenaphthylene (Inferred) 3,8-Dibromo-5,6-dichloro-1,2-dihydroacenaphthylene ()
Molecular Weight (g/mol) ~428.0 (C₁₂H₈I₂) ~396.8 (C₁₂H₆Br₂Cl₂)
Halogen Substituents Iodine (3,5-) Bromine (3,8-), Chlorine (5,6-)
Melting Point ~180–190°C (estimated) Not reported, but likely >200°C due to higher halogen content
Solubility Low in polar solvents (e.g., H₂O, MeOH) Moderately soluble in DCM, DMF

The higher molecular weight and van der Waals volume of iodine reduce solubility in polar solvents compared to bromo/chloro analogs. Additionally, the weaker C–I bond increases susceptibility to light-induced degradation, necessitating storage under inert conditions.

Reactivity in Cross-Coupling Reactions

For instance, the dibromo-dichloro analog (compound 4) undergoes Suzuki coupling with aryl boronic esters at 80°C, yielding 56% of the coupled product . The diiodo derivative could theoretically achieve comparable or higher coupling efficiency at lower temperatures (e.g., 50–60°C) but may require stringent stoichiometric control to prevent di-iodide elimination.

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